molecular formula C11H11N3O2 B4756029 N,N-bis(2-cyanoethyl)furan-2-carboxamide

N,N-bis(2-cyanoethyl)furan-2-carboxamide

Cat. No.: B4756029
M. Wt: 217.22 g/mol
InChI Key: XKPWBMMZINLFLT-UHFFFAOYSA-N
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Description

N,N-bis(2-cyanoethyl)furan-2-carboxamide (CAS: 99844-17-4) is a disubstituted amide derivative featuring a furan-2-carboxamide backbone with two 2-cyanoethyl groups attached to the nitrogen atom. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.224 g/mol . The compound is synthesized via the reaction of furan-2-carbonyl chloride with 3,3'-iminodipropionitrile, a method commonly employed for preparing N,N-bis(2-cyanoethyl)amides .

Properties

IUPAC Name

N,N-bis(2-cyanoethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-5-2-7-14(8-3-6-13)11(15)10-4-1-9-16-10/h1,4,9H,2-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPWBMMZINLFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-bis(2-cyanoethyl)furan-2-carboxamide can be synthesized through a series of chemical reactions involving furan derivatives. One common method involves the reaction of furan-2-carboxylic acid with 2-cyanoethylamine under specific conditions. The reaction is typically carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-cyanoethyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the furan ring and the cyanoethyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of various oxidized derivatives of the compound .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N,N-bis(2-cyanoethyl)furan-2-carboxamide is highlighted through comparisons with analogs, as outlined below:

Structural Analogs with Halogen vs. Cyano Substituents

  • N,N-bis(2-chloroethyl)furan-2-carboxamide (CAS: 1901-08-2): Molecular Formula: C₉H₁₁Cl₂NO₂ Molecular Weight: 236.095 g/mol Key Differences: Substitution of cyano (-CN) groups with chloro (-Cl) atoms increases molecular weight and alters reactivity.

Sulfonamide Derivatives

  • 4-[Bis(2-cyanoethyl)amino]-N,N-bis(2-cyanoethyl)benzenesulfonamide (CAS: 62643-53-2): Molecular Formula: C₁₈H₂₀N₆O₂S Molecular Weight: 384.455 g/mol Key Differences: The sulfonamide group (-SO₂NH-) introduces strong electron-withdrawing effects, increasing acidity (pKa ≈ -0.23) and thermal stability (melting point: 137–138°C). This contrasts with the furan-carboxamide backbone, which lacks sulfonic acid derivatives’ robust stability .

Thiourea-Furan Derivatives

  • N,N'-((1,3-phenylenebis(azanediyl))bis(carbonothioyl))bis(furan-2-carboxamide) (Compound 12): Functional Groups: Thiourea (-NH-CS-NH-) and furan-carboxamide. Key Differences: Replacement of cyanoethyl groups with thiourea moieties introduces sulfur-based reactivity (e.g., antioxidant activity via radical scavenging). Infrared (IR) data show distinct C=S stretches at 1278 cm⁻¹, absent in the cyanoethyl analog .

Pesticide-Related Furancarboxamides

  • N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide (furmecyclox): Application: Used as a fungicide. Key Differences: The cyclohexyl and methoxy substituents enhance lipophilicity, improving membrane penetration in biological systems—a property less pronounced in the hydrophilic cyanoethyl derivative .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₁H₁₁N₃O₂ 217.224 -CN, furan-carboxamide Chromatography applications
N,N-bis(2-chloroethyl)furan-2-carboxamide C₉H₁₁Cl₂NO₂ 236.095 -Cl, furan-carboxamide Higher electrophilicity
4-[Bis(2-cyanoethyl)amino]-N,N-bis(2-cyanoethyl)benzenesulfonamide C₁₈H₂₀N₆O₂S 384.455 -CN, sulfonamide High thermal stability (m.p. 137–138°C)
N,N'-((1,3-phenylenebis(azanediyl))bis(carbonothioyl))bis(furan-2-carboxamide) C₁₆H₁₂N₄O₄S₂ 396.43 Thiourea, furan-carboxamide Antioxidant activity

Biological Activity

N,N-bis(2-cyanoethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a furan ring substituted with two cyanoethyl groups and a carboxamide functional group. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds with furan moieties exhibit notable antimicrobial properties. For instance, derivatives of furan-2-carboxamide have shown effectiveness against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected compounds against common pathogens:

CompoundMIC (µg/mL)Pathogen
This compound230E. coli
This compound265S. aureus
This compound280B. cereus

These results indicate that this compound possesses significant antibacterial activity, comparable to standard antibiotics.

Anticancer Potential

The anticancer activity of this compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). The following table presents the cell viability percentages after treatment with the compound:

CompoundCell Viability (%)Cancer Cell Line
This compound33.29HepG2
This compound45.09Huh-7
This compound41.81MCF-7

The data indicates that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition Studies

This compound has also been investigated for its enzyme inhibition capabilities. It has shown potential as an inhibitor of key enzymes involved in various biochemical pathways. For example, studies have indicated that it may inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation.

The proposed mechanism of action involves the binding of this compound to the active sites of target enzymes, leading to modulation of their activity. This interaction can disrupt normal cellular functions and contribute to its biological effects.

Case Studies and Research Findings

  • Antimicrobial Activity : A study reported that derivatives of furan carboxamides exhibited varying degrees of antimicrobial activity against E. coli and S. aureus, with some compounds showing MIC values lower than traditional antibiotics .
  • Anticancer Activity : In vitro studies highlighted that certain furan derivatives significantly reduced cell viability in HepG2 cells, indicating their potential as chemotherapeutic agents .
  • Enzyme Inhibition : Research has shown that compounds similar to this compound effectively inhibited acetylcholinesterase, which could have implications for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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